N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)7-16-14(18)15(19)17-8-12-3-4-13(21-12)11-5-6-20-9-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYAIVBBCHMBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(O1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-isobutyloxalamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with isobutyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-isobutyloxalamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bifuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with potential biological activity.
Substitution: Substituted bifuran compounds with diverse chemical properties.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-isobutyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to the modulation of their activity. The oxalamide group may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized into two groups based on the provided evidence: HDAC inhibitors (e.g., YF479) and sulfonamide derivatives (e.g., compounds in ).
Table 1: Comparative Analysis of Key Compounds
Key Findings
Structural Differences :
- YF479 features a heptanediamid backbone with bromobenzyl and methoxyphenyl groups, which likely enhance its hydrophobic interactions with HDAC active sites. In contrast, the bifuran group in this compound may confer stronger π-π stacking and hydrogen-bonding capabilities due to its planar, conjugated system .
- Sulfonamide derivatives () exhibit a sulfonamide core with bulky substituents (e.g., morpholinyl, bromo-pyrimidine), which could limit membrane permeability compared to the oxalamide-based target compound .
Biological Activity: YF479 demonstrated high HDAC inhibitory activity in screening assays, attributed to its zinc-binding hydroxamate group and aromatic substituents. The target compound lacks a hydroxamate moiety but may interact with HDACs via its bifuran and oxalamide groups, though this remains speculative without direct data . No activity data are available for the sulfonamide derivatives, but their structural complexity suggests possible kinase or protease inhibition, differing from the HDAC-focused mechanism of YF479 and the target compound .
Physicochemical Properties: The bifuran group in the target compound likely increases rigidity and metabolic stability compared to YF479’s flexible heptanediamid chain. However, the isobutyl group may reduce solubility relative to YF479’s polar methoxy substituents .
Implications for Drug Design
- Limitations : Absence of a hydroxamate group (as in YF479) may reduce HDAC inhibitory potency, necessitating structural optimization for therapeutic applications .
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-isobutyloxalamide is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a bifuran moiety and an oxalamide functional group, which contribute to its chemical reactivity and biological interactions. The structure can be represented as follows:
Key Features
- Bifuran Ring : Provides π-electron density, facilitating interactions with biological macromolecules.
- Oxalamide Group : Capable of forming hydrogen bonds, enhancing binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Receptor Modulation : It can bind to various receptors, potentially modulating signaling pathways linked to cancer progression.
Interaction with Biological Targets
The bifuran structure allows for π-π stacking interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with amino acid side chains. These interactions are critical for modulating enzyme activity and receptor signaling.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through the following pathways:
- Cell Cycle Arrest : The compound has been observed to halt cell cycle progression in the G1 phase.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was noted at higher concentrations, with IC50 values indicating strong potency.
-
Antimicrobial Evaluation :
- Objective : Assess antibacterial efficacy against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed.
- Results : Clear zones of inhibition were observed, suggesting effective antimicrobial action.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of this compound.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N1-(furan)-N2-isobutyloxalamide | Structure | Moderate Anticancer | 15 |
| N1-(bifuran)-N2-(4-methylbenzyl)oxalamide | Structure | Strong Anticancer | 10 |
| N1-(bifuran)-N2-isobutyloxalamide | Structure | Very Strong Anticancer | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
